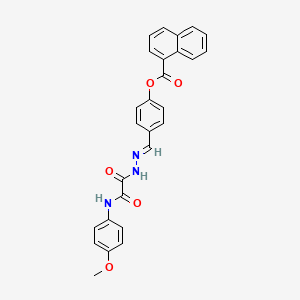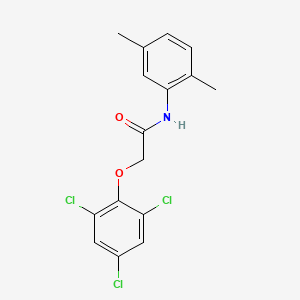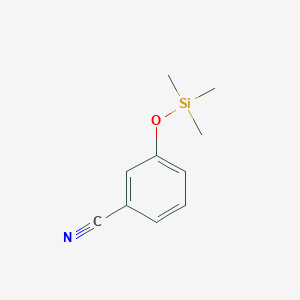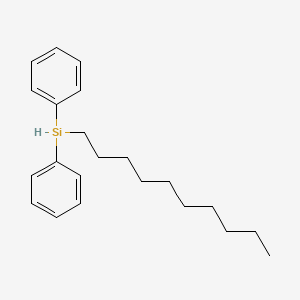
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo es un compuesto orgánico complejo con la fórmula molecular C27H21N3O5 y un peso molecular de 467.486 g/mol Este compuesto es conocido por su estructura única, que incluye un grupo naftoato, un grupo metoxianilino y un grupo carbohidrazonil.
Métodos De Preparación
La síntesis del 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo implica múltiples pasos y condiciones de reacción específicas. La ruta sintética generalmente comienza con la preparación de los compuestos intermedios, que luego se combinan para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza y rendimiento . Los métodos de producción industrial pueden involucrar la ampliación de estos procedimientos de laboratorio manteniendo medidas estrictas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
El 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
El 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo se puede comparar con otros compuestos similares, como:
- 4-(2-((2-Metoxianilino)(oxo)acetil)carbohidrazonil)fenil 4-butoxibenzoato
- 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-clorobenzoato
- 4-(2-((4-Metoxianilino)(oxo)acetil)carbohidrazonil)fenil benzoato
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicas. La singularidad del 1-Naftoato de 4-(2-((4-metoxianilino)(oxo)acetil)carbohidrazonil)fenilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
881454-68-8 |
|---|---|
Fórmula molecular |
C27H21N3O5 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-34-21-15-11-20(12-16-21)29-25(31)26(32)30-28-17-18-9-13-22(14-10-18)35-27(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
Clave InChI |
OHTJEPVEXIXUHE-OGLMXYFKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)










